Gomisin U

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

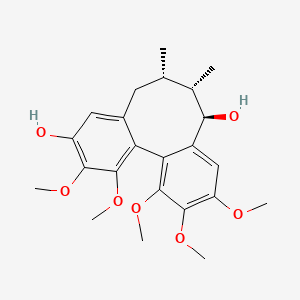

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9S,10S,11R)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNANNZAGLCKFOL-SYTFOFBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@H]1C)O)OC)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Gomisin U: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin U, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, represents a class of bioactive natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. While specific experimental data for this compound is limited in some areas, this guide draws upon research on closely related Gomisin analogues to provide a thorough understanding of its potential pharmacological applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

This compound is classified as a dibenzocyclooctadiene lignan, a characteristic structural motif found in many bioactive compounds from the Schisandraceae family.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,8-diol | [1] |

| CAS Number | 135095-46-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₃H₃₀O₇ | [2][6] |

| SMILES | OC1=C(OC)C(OC)=C(C2=C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--C3)C=C(OC)C(OC)=C2OC)C3=C1 | [2][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 418.48 g/mol | [2][6] |

| Physical Description | Powder | [3][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Purity | ≥98% | [3][5] |

Biological Activities and Signaling Pathways

While direct and extensive research on this compound is still emerging, studies on analogous Gomisins provide significant insights into its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects.

Anti-inflammatory Activity

Lignans from Schisandra chinensis, including compounds structurally similar to this compound, have demonstrated potent anti-inflammatory properties. These effects are primarily mediated through the modulation of key inflammatory signaling pathways.

Studies on related compounds like Gomisin A, J, and N have shown that they can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4][7] The underlying mechanism for this inhibition involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4]

The primary signaling pathways implicated in the anti-inflammatory effects of these Gomisins include:

-

NF-κB Signaling Pathway: Gomisins have been shown to inhibit the degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[3] This blockade of NF-κB activation leads to a reduction in the transcription of various pro-inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is often attenuated by Gomisin treatment in inflammatory models.[4][7][8]

Anti-cancer Activity

Several Gomisin compounds have exhibited significant anti-cancer properties in various cancer cell lines. Gomisin A, for instance, has been shown to inhibit the proliferation of non-small cell lung cancer cells and enhance the anti-tumor effect of paclitaxel in ovarian cancer.[1][9] The proposed mechanisms of action include:

-

Induction of Apoptosis: Gomisins can induce apoptosis in cancer cells through the regulation of apoptosis-related proteins.[6]

-

Cell Cycle Arrest: Some Gomisins can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[1]

-

Inhibition of Metastasis: Anti-migratory and anti-invasive effects have also been reported for certain Gomisins.[9]

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, has been identified as a potential target for the anti-cancer effects of Gomisin A.[9]

References

- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 4. sentosacy.com [sentosacy.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Gomisin U (CAS No. 135095-46-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin U is a dibenzocyclooctadiene lignan, a class of natural compounds known for their diverse and potent biological activities. Identified by the CAS number 135095-46-4, this compound is primarily isolated from plants of the Schisandraceae family, notably from the fruits of Schisandra sphenanthera and the seeds of Kadsura ananosma. While research on this compound is not as extensive as for some other lignans in its class, emerging studies indicate its potential as a neuroprotective and hepatoprotective agent. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activities, and a detailed look at the experimental methodologies used in its study.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.

| Property | Value | Source |

| CAS Number | 135095-46-4 | N/A |

| Molecular Formula | C23H30O7 | [1] |

| Molecular Weight | 418.48 g/mol | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | N/A |

Biological Activities and Mechanism of Action

Preliminary in vitro studies have begun to shed light on the therapeutic potential of this compound. The primary areas of investigation have been its effects on neuronal and hepatic cells.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in cellular models of neuronal damage.

Experimental System: Studies have utilized the human neuroblastoma cell line, SH-SY5Y, a widely accepted model for neurodegenerative disease research.

Key Findings:

-

This compound exhibited protective effects against cell injury induced by CoCl2 (hypoxia model), H2O2 (oxidative stress model), and β-amyloid 25-35 (Aβ25–35; Alzheimer's disease model).[2]

-

The neuroprotective activity suggests that this compound may act through mechanisms that mitigate oxidative stress and interfere with the toxic cascades initiated by hypoxic conditions and amyloid peptides.

Hepatoprotective Effects

In the context of liver health, this compound has shown promise in protecting liver cells from toxic insults.

Experimental System: The human liver carcinoma cell line, HepG2, was used to model drug-induced liver injury.

Key Findings:

-

At a concentration of 10 μM, this compound demonstrated hepatoprotective activity against cellular damage induced by N-acetyl-p-aminophenol (APAP), the toxic metabolite of paracetamol.

-

This finding suggests that this compound may have the potential to counteract drug-induced hepatotoxicity, possibly through antioxidant or anti-inflammatory pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols that have been used to assess the biological activities of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Maintained in a suitable medium such as DMEM/F12, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

HepG2 (Human Liver Carcinoma): Cultured in a medium like Eagle's Minimum Essential Medium (EMEM) with similar supplementation and incubation conditions as SH-SY5Y cells.

-

-

Compound Preparation: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium for experiments.

In Vitro Neuroprotection Assay

Objective: To evaluate the ability of this compound to protect neuronal cells from various toxic stimuli.

Methodology:

-

Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Induction of Cell Injury: Following pre-treatment, the toxic agent is added to the culture medium. Common inducers include:

-

CoCl2: To mimic hypoxic conditions.

-

H2O2: To induce oxidative stress.

-

Aβ25–35: To model amyloid-beta-induced toxicity relevant to Alzheimer's disease.

-

-

Incubation: The cells are incubated with the toxin and this compound for a specified duration (e.g., 24-48 hours).

-

Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the results are expressed as a percentage of the control (untreated) cells.

In Vitro Hepatoprotection Assay

Objective: To assess the protective effect of this compound against drug-induced liver cell damage.

Methodology:

-

Cell Seeding: HepG2 cells are seeded in 96-well plates.

-

Co-treatment: Cells are treated with a hepatotoxic agent, such as APAP, in the presence or absence of this compound (e.g., 10 μM).

-

Incubation: The cells are incubated for a period sufficient to induce significant cell death in the APAP-only group (e.g., 24 hours).

-

Viability Measurement: Cell viability is determined using an appropriate assay (e.g., MTT or LDH release assay) to quantify the extent of cell death and the protective effect of this compound. The survival rate is calculated relative to control cells.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not yet been fully elucidated, based on the activities of related dibenzocyclooctadiene lignans, it is plausible that its neuroprotective and hepatoprotective effects are mediated through common cellular signaling cascades.

Hypothesized Signaling Pathway for Neuroprotection

Caption: Hypothesized neuroprotective mechanism of this compound.

Experimental Workflow for In Vitro Bioactivity Screening

Caption: General workflow for in vitro screening of this compound.

Future Directions

The current body of research on this compound provides a promising, albeit preliminary, foundation. To fully understand its therapeutic potential, future research should focus on several key areas:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its neuroprotective and hepatoprotective effects. This would involve techniques such as Western blotting, qPCR, and reporter gene assays.

-

In Vivo Efficacy: Translating the in vitro findings into animal models of neurodegenerative diseases and liver injury to assess the efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify the key structural features responsible for its biological activity, which could lead to the development of more potent and selective compounds.

-

Broader Bioactivity Screening: Investigating the effects of this compound on other biological systems, given the wide range of activities reported for other gomisins, such as anti-inflammatory, anti-cancer, and anti-viral effects.

Conclusion

This compound, a dibenzocyclooctadiene lignan with the CAS number 135095-46-4, is an emerging natural product with demonstrated neuroprotective and hepatoprotective activities in vitro. While the available data is currently limited, it provides a strong rationale for further investigation into its mechanisms of action and therapeutic potential. This technical guide serves as a resource for researchers and drug development professionals, summarizing the current state of knowledge and outlining the experimental approaches necessary to advance our understanding of this promising compound.

References

Gomisin U: A Technical Overview within the Broader Context of Bioactive Gomisin Lignans

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Confirmation: The molecular formula for Gomisin U is confirmed as C23H30O7 with a molecular weight of approximately 418.48 g/mol .

Executive Summary: this compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history in traditional medicine. While specific research on the biological activities and mechanisms of action of this compound is limited in publicly available scientific literature, the broader family of gomisin lignans has been the subject of extensive investigation. These studies have revealed a wide range of pharmacological effects, including anti-cancer, neuroprotective, anti-inflammatory, and metabolic regulatory properties. This guide provides a comprehensive overview of the known attributes of the gomisin family, offering valuable insights into the potential therapeutic applications and research directions for this compound and related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties of Gomisin Lignans

The gomisin family of lignans shares a common dibenzocyclooctadiene core structure, with variations in substitutions on the aromatic rings and the cyclooctadiene ring influencing their biological activity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Bioactivities |

| This compound | C23H30O7 | 418.48 | Largely uncharacterized |

| Gomisin A | C23H28O6 | 416.47 | Anti-cancer, neuroprotective, P-glycoprotein inhibitor |

| Gomisin C | C23H28O7 | 416.47 | Anti-inflammatory, inhibits neutrophil respiratory burst |

| Gomisin G | C28H34O9 | 514.56 | Improves muscle strength, enhances mitochondrial biogenesis |

| Gomisin J | C23H28O6 | 416.47 | Vasorelaxant, neuroprotective, anti-cancer |

| Gomisin L1 | C22H24O6 | 384.42 | Pro-apoptotic in ovarian cancer cells |

| Gomisin N | C23H28O7 | 416.47 | Neuroprotective, anti-melanogenic, ameliorates lipid accumulation |

Biological Activities and Mechanisms of Action of the Gomisin Family

While data on this compound is scarce, studies on other gomisins have elucidated several key signaling pathways and molecular targets through which they exert their effects.

Anti-Cancer Activity

Several gomisins have demonstrated potent anti-cancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

-

Gomisin A has been shown to enhance the antitumor effect of paclitaxel in ovarian cancer by suppressing oxidative stress[1][2]. It can also induce G1 cell cycle arrest in HeLa cells, particularly in the presence of TNF-α, through a STAT1-mediated pathway[3].

-

Gomisin L1 induces apoptosis in human ovarian cancer cells (A2780 and SKOV3) by increasing intracellular reactive oxygen species (ROS) levels, a process mediated by NADPH oxidase[4][5].

-

Gomisin J exhibits cytotoxic effects against breast cancer cell lines (MCF7 and MDA-MB-231) by inducing both apoptosis and necroptosis[6].

Neuroprotective Effects

The neuroprotective potential of gomisins has been highlighted in several studies, suggesting their therapeutic value in neurodegenerative diseases.

-

Gomisin N has been shown to rescue cognitive impairment in models of Alzheimer's disease by targeting GSK3β and activating the Nrf2 signaling pathway, a key regulator of the antioxidant response[7].

-

Gomisin J attenuates cerebral ischemia/reperfusion injury by exerting anti-apoptotic, anti-inflammatory, and antioxidant effects.

Modulation of P-glycoprotein (P-gp)

Certain gomisins have been identified as inhibitors of P-glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. This suggests a potential role for these compounds as chemosensitizers.

Metabolic and Cardiovascular Effects

-

Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in models of muscle atrophy, acting through the Sirt1/PGC-1α signaling pathway[8].

-

Gomisin J induces vascular relaxation by activating endothelial nitric oxide synthase (eNOS), suggesting its potential in managing hypertension[9][10].

-

Gomisin N ameliorates lipid accumulation and induces a brown fat-like phenotype in adipocytes through the activation of AMP-activated protein kinase (AMPK)[11].

Signaling Pathways Modulated by Gomisin Lignans

The diverse biological activities of gomisins are a result of their ability to modulate multiple intracellular signaling pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Gomisin N has been shown to activate this pathway, leading to the expression of antioxidant enzymes.

References

- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preventive effect of gomisin J from Schisandra chinensis on angiotensin II-induced hypertension via an increased nitric oxide bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Analysis of Gomisin U

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gomisin U, a dibenzocyclooctadiene lignan, focusing on its natural origins, quantification, and analysis. The document details the primary plant sources, presents quantitative data on related compounds, outlines comprehensive experimental protocols for its extraction and analysis, and visualizes key workflows and biological pathways.

Natural Sources of this compound

This compound, along with a diverse array of related lignans, is predominantly isolated from plants belonging to the Schisandra genus. The most significant and widely studied sources are the fruits of Schisandra chinensis (Turcz.) Baill., commonly known as the five-flavor berry, and Schisandra sphenanthera Rehd. et Wils.[1]. These woody vines are native to forests in Northern China, the Russian Far East, and Korea[2].

The lignans are concentrated in various parts of the plant, including the fruits, seeds, stems, and leaves, with the highest concentrations typically found in the seeds[3][4]. While S. chinensis is a well-documented source of numerous gomisins (A, B, C, G, J, N, etc.), specific identification of this compound has been reported in its phytochemical profile[4]. Furthermore, a related compound, benzoylthis compound, has been identified in the ethanol extracts of S. sphenanthera[5]. The complex mixture of these bioactive lignans is responsible for the medicinal properties attributed to Schisandra fruits in traditional medicine[1].

Quantitative Analysis of Lignans in Schisandra

Quantitative data for this compound specifically is limited in readily available literature; however, the concentrations of other major gomisins and related lignans in Schisandra chinensis have been extensively studied. This data provides a crucial benchmark for the expected yield and the overall phytochemical profile of the plant. The concentrations can vary significantly based on the plant part, geographical origin, and cultivation conditions[1].

| Lignan Component | Plant Part | Concentration Range (mg/g DW) | Reference |

| Gomisin A (Schisandrol B) | Fruit | 2.0 (0.20%) | [6] |

| Fruit (from in vitro culture) | 0.34 (34.36 mg/100g) | [7] | |

| Gomisin C | Fruit | 0.79 | [3] |

| Gomisin G | Fruit | 0.69 | [3] |

| Gomisin N (γ-Schisandrin) | Fruit | 5.7 (0.57%) | [6] |

| Schisandrin (Schisandrol A) | Fruit | 7.0 (0.70%) | [6] |

| Fruit (from in vitro culture) | 0.66 (65.62 mg/100g) | [7] | |

| Deoxyschisandrin (Schisandrin A) | Fruit (from in vitro culture) | 0.44 (43.65 mg/100g) | [7] |

Note: Concentrations are converted to mg/g for comparison where necessary. DW = Dry Weight.

Experimental Protocols

The isolation and quantification of this compound and related lignans involve standardized extraction and analytical procedures. High-Performance Liquid Chromatography (HPLC) is the predominant method for analysis[1][8].

This protocol outlines a standard method for the extraction of lignans from dried Schisandra fruit material.

-

Sample Preparation:

-

Obtain dried fruits of Schisandra chinensis.

-

Grind the plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Accurately weigh approximately 1.0 g of the powdered sample into a flask.

-

Add 50 mL of an appropriate solvent. Ethanol or methanol are commonly used due to the lipophilic nature of lignans[9]. An aqueous mixture (e.g., 70-80% ethanol) can also be effective[9].

-

Perform the extraction using one of the following methods:

-

Ultrasonication: Sonicate the mixture for 60 minutes at room temperature.

-

Reflux Extraction: Heat the mixture under reflux for 2 hours.

-

-

-

Filtration and Concentration:

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper or a similar grade to remove solid plant material.

-

For quantitative analysis, transfer the filtrate to a volumetric flask and dilute to a known volume with the extraction solvent.

-

For isolation, evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Sample Preparation for HPLC:

-

Dissolve a precise amount of the dried crude extract in the HPLC mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

-

This protocol provides a validated HPLC method for the quantitative analysis of dibenzocyclooctadiene lignans.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water[10]. A typical composition is water–acetonitrile–formic acid (70:30:0.1, v/v/v)[10].

-

Flow Rate: 0.6 - 1.0 mL/min[10].

-

Detection Wavelength: Lignans exhibit strong UV absorbance between 230 and 255 nm. A detection wavelength of 254 nm is commonly used[10][11].

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

-

Quantification:

-

Prepare a stock solution of a certified this compound standard in the mobile phase.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample extracts.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

-

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the complete workflow from the collection of plant material to the final quantification of this compound.

References

- 1. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phcogcommn.org [phcogcommn.org]

- 4. iama.gr [iama.gr]

- 5. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 9. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gomisin U and Associated Lignans from Schisandra chinensis Fruit Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra chinensis (five-flavor berry) is a fruit-bearing vine with a long history of use in traditional medicine, particularly in East Asia. The fruit is rich in a class of bioactive dibenzocyclooctadiene lignans, which are responsible for many of its therapeutic properties. These lignans, including a variety of gomisins, have garnered significant interest for their diverse pharmacological activities, such as anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1]

This technical guide focuses on the lignan Gomisin U, a constituent of Schisandra chinensis fruit extract. It is important to note that while this compound has been identified and is reported to possess several biological activities, it remains one of the less-studied lignans from this plant. Detailed, publicly available research on its specific mechanisms of action, signaling pathways, and quantitative prevalence is limited. Therefore, to provide a comprehensive and technically valuable resource, this guide will present the known information on this compound and supplement it with in-depth data from well-researched, structurally related gomisins (e.g., Gomisin A, J, and N) that represent the therapeutic potential of this compound class.

Profile of this compound

This compound is a lignan that has been isolated from the fruit of Schisandra chinensis. While comprehensive biological studies are scarce, preliminary data suggests it contributes to the overall pharmacological profile of the extract.

Table 2.1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 135095-46-4 | [2] |

| Molecular Formula | C₂₃H₃₀O₇ | [2] |

| Molecular Weight | 418.48 g/mol | [2] |

| SMILES String | OC1=C(OC)C(OC)=C(C2=C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--C3)C=C(OC)C(OC)=C2OC)C3=C1 | [2] |

| Reported Activities | Anti-diabetic, anti-HIV, anti-cancer, antioxidant, anti-inflammatory | [2] |

Quantitative Analysis of Lignans in Schisandra chinensis Extract

The concentration of individual lignans in S. chinensis fruit can vary based on factors such as geographic origin, harvest time, and extraction method. High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of these compounds.

Table 3.1: Contents of Major Lignans in Ethanol Extract of S. chinensis

| Compound | Content (mg/g of extract) | Reference |

| Schisandrin | 25.95 ± 0.15 | [3] |

| Gomisin A | 2.51 ± 0.02 | [3] |

| Gomisin M₂ | 2.17 ± 0.07 | [3] |

Experimental Protocol: HPLC-UV for Lignan Quantification

This protocol is a representative method for the quantitative analysis of lignans like Gomisin A and Schisandrin in S. chinensis extract.[3]

-

Standard and Sample Preparation:

-

Prepare stock solutions of isolated lignan standards (e.g., Gomisin A, Schisandrin) in methanol at a concentration of 1 mg/mL.

-

Create a series of calibration standards by diluting the stock solutions with methanol to achieve concentrations ranging from 1 to 50 µg/mL.

-

Accurately weigh 1.0 g of dried, powdered S. chinensis fruit.

-

Perform ultrasonic extraction with 50 mL of ethanol for 60 minutes.

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Gradient Program: A typical gradient might run from 40% A to 100% A over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Construct a calibration curve for each standard by plotting peak area against concentration.

-

Determine the concentration of each lignan in the sample extract by interpolating its peak area from the corresponding calibration curve.

-

Calculate the content of each lignan in the original dried fruit material (mg/g).

-

Workflow for Lignan Quantification

Caption: Workflow for HPLC-based quantification of lignans.

Pharmacological Activities and Mechanisms of Action

The following sections detail the biological activities of well-studied gomisins, which provide a framework for understanding the potential therapeutic applications of this compound and other related lignans.

Anti-Cancer Activity

Several gomisins have demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and necroptosis.

Table 4.1.1: Cytotoxic Effects of Gomisins on Cancer Cell Lines

| Compound | Cell Line | Effect | IC₅₀ / Concentration | Reference |

| Gomisin J | MCF7 (Breast) | Cytotoxicity, induces necroptosis | <10 µg/mL (proliferation) | [4] |

| Gomisin J | MDA-MB-231 (Breast) | Cytotoxicity, induces apoptosis | >30 µg/mL (viability) | [4] |

| Gomisin L1 | A2780 (Ovarian) | Cytotoxicity, induces apoptosis | 21.92 ± 0.73 µM | [5] |

| Gomisin L1 | SKOV3 (Ovarian) | Cytotoxicity, induces apoptosis | 55.05 ± 4.55 µM | [5] |

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. This protocol is based on the methodology used to evaluate Gomisin L1.[5]

-

Cell Seeding:

-

Culture human ovarian cancer cells (e.g., A2780, SKOV3) in RPMI-1640 medium supplemented with 5% Fetal Bovine Serum (FBS) and antibiotics.

-

Seed the cells into a 96-well plate at a density of 0.8 x 10³ cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare various concentrations of the test compound (e.g., Gomisin L1 at 3.12, 6.25, 12.5, 25, 50, and 100 µM) in the culture medium.

-

Replace the existing medium in the wells with the medium containing the different compound concentrations.

-

Incubate the plate for 48 hours.

-

-

MTT Reaction and Measurement:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using dose-response curve analysis.

-

Gomisin L1 induces apoptosis in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) through the activation of NADPH oxidase (NOX).[5][6]

Caption: Gomisin L1 induces apoptosis via the NOX-ROS pathway.

Anti-Inflammatory Activity

Gomisins N and J have been shown to suppress inflammatory responses in macrophages by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. This effect is mediated by blocking key signaling pathways.[7]

Table 4.2.1: Inhibition of NO Production by Gomisins in LPS-Stimulated Macrophages

| Compound | Concentration | NO Production Inhibition (%) | Reference |

| Gomisin N | 1 µM | ~20% | [7] |

| Gomisin N | 10 µM | ~75% | [7] |

| Gomisin J | 1 µM | ~15% | [7] |

| Gomisin J | 10 µM | ~60% | [7] |

This protocol, based on studies of Gomisin N and J, measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[7]

-

Cell Culture and Stimulation:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Seed cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test gomisin (e.g., 1, 5, 10 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Griess Reaction:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Gomisin N and J inhibit the production of pro-inflammatory mediators by blocking the phosphorylation of MAPKs (p38, ERK, JNK), which are upstream regulators of inflammatory gene expression.[7]

Caption: Gomisins block inflammation via MAPK pathway inhibition.

Vasorelaxant Effects

Gomisin J has been shown to induce vasorelaxation, suggesting a potential role in cardiovascular health. This effect is primarily mediated by the activation of endothelial nitric oxide synthase (eNOS).[8]

Table 4.3.1: Vasorelaxant Effect of Gomisin J on Rat Thoracic Aorta

| Compound | Concentration | Effect | Reference |

| Gomisin J | 1-30 µg/mL | Concentration-dependent vasorelaxation | [8] |

This protocol details the methodology for assessing the effects of a compound on the contractility of isolated blood vessels.[8]

-

Tissue Preparation:

-

Humanely euthanize a male Sprague-Dawley rat and excise the thoracic aorta.

-

Cut the aorta into rings approximately 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

-

Contractility Measurement:

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Induce a stable contraction in the aortic rings using phenylephrine (1 µM).

-

Once the contraction is stable, cumulatively add the test compound (Gomisin J, 1-30 µg/mL) to the organ bath.

-

Record the resulting relaxation response.

-

-

Mechanism Investigation:

-

To investigate the role of the endothelium, mechanically denude the endothelium in some rings and repeat the experiment.

-

To investigate the NO pathway, pre-treat intact rings with an eNOS inhibitor (e.g., L-NAME) before adding Gomisin J.

-

Gomisin J increases intracellular calcium ([Ca²⁺]i) and activates the PI3K/Akt pathway, leading to the phosphorylation and activation of eNOS. Activated eNOS produces nitric oxide (NO), which causes smooth muscle relaxation.[8]

Caption: Signaling pathway for Gomisin J-induced vasorelaxation.

Conclusion

This compound is one of many bioactive lignans present in the fruit of Schisandra chinensis. While its specific functions are not yet well-elucidated, the extensive research on related gomisins provides a strong indication of its potential therapeutic value. The data presented on Gomisins J, L1, and N demonstrate potent anti-cancer, anti-inflammatory, and cardiovascular effects, driven by interactions with key cellular signaling pathways such as MAPK, PI3K/Akt, and NOX-mediated ROS production. This guide provides researchers and drug development professionals with a foundational understanding of the analytical methods, biological activities, and mechanisms of action for this important class of natural products. Further investigation is warranted to isolate and characterize the specific activities of this compound and to fully understand its contribution to the medicinal properties of Schisandra chinensis extract.

References

- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 135095-46-4 | XG172895 | Biosynth [biosynth.com]

- 3. 오미자로부터 Schisandrin, Gomisin A, Gomisin M<sub>2</sub>의 분리 및 함량 분석 - 생약학회지 - 한국생약학회 - KISS [kiss.kstudy.com]

- 4. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Gomisin U: A Technical Guide for Researchers

Abstract

Gomisin U, a dibenzocyclooctadiene lignan found in plants of the Schisandra genus, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. It summarizes relevant quantitative data, outlines detailed experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic route and associated experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Lignans are a diverse class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Among these, dibenzocyclooctadiene lignans, such as this compound, isolated from Schisandra chinensis and Schisandra sphenanthera, exhibit a range of biological activities.[1][2] The intricate stereochemistry and pharmacological potential of this compound make its biosynthetic pathway a subject of intensive research. This guide synthesizes current knowledge to present a detailed technical overview of the steps leading to the formation of this complex natural product.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism.[3] The pathway proceeds through the formation of monolignols, which then undergo oxidative coupling and a series of modifications to yield the final dibenzocyclooctadiene scaffold.

Phenylpropanoid Pathway: Formation of Coniferyl Alcohol

The initial phase of the pathway involves the conversion of the amino acid L-phenylalanine to coniferyl alcohol. This process entails a series of enzymatic reactions catalyzed by Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and Caffeic acid O-methyltransferase (CAOMT), among others.[3][4][5] Coniferyl alcohol serves as the fundamental building block for a vast array of lignans, including this compound.[3]

Oxidative Coupling and Formation of the Dibenzocyclooctadiene Scaffold

The formation of the lignan backbone is initiated by the oxidative coupling of two coniferyl alcohol molecules. This reaction is mediated by laccases or peroxidases and is directed by dirigent proteins to stereospecifically produce (+)-pinoresinol.[3] Subsequent enzymatic reductions and cyclization steps lead to the formation of the core dibenzocyclooctadiene structure. While the precise enzymatic steps from pinoresinol to the specific this compound precursor are not fully elucidated, a plausible pathway involves the formation of key intermediates.[6]

Proposed Final Steps to this compound

Based on the structure of this compound (Chemical Formula: C23H30O7), the final steps in its biosynthesis from the dibenzocyclooctadiene scaffold likely involve a series of hydroxylations and methylations.[7] These reactions are characteristically catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs). Research on the related lignan, Gomisin J, in Schisandra sphenanthera has identified specific cytochrome P450 genes (DN6828, DN2874-i3, and DN51746) that are highly correlated with its accumulation, suggesting that homologous enzymes are prime candidates for catalyzing the final decorative steps in this compound biosynthesis.[8]

Quantitative Data

While specific quantitative data for the enzymatic reactions in the this compound pathway are not yet available, data from related studies on lignan content in Schisandra species provide valuable context for researchers.

| Compound | Plant Part | Species | Concentration (mg/g DW) | Analytical Method | Reference |

| Schisandrol A | Seed | S. chinensis | 9.46 | HPLC-DAD | [9] |

| Total Lignans | Seed | S. chinensis | 25.97 | HPLC-DAD | [9] |

| Gomisin J | Root | S. sphenanthera | ~1.2 | Not specified | [8] |

| Pregomisin | Fruit | S. sphenanthera | ~0.8 | Not specified | [8] |

Table 1: Concentration of selected lignans in different tissues of Schisandra species. Note that these are not direct measurements for this compound biosynthesis intermediates but provide an indication of lignan accumulation.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, molecular biology techniques, and biochemical assays. Below are detailed methodologies for key experiments.

Protocol for Lignan Extraction and Quantification

Objective: To extract and quantify this compound and its potential precursors from Schisandra plant material.

Materials:

-

Freeze-dried and powdered plant tissue (e.g., roots, stems, leaves)

-

Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) system

-

This compound standard

Procedure:

-

Weigh 1.0 g of powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol and vortex thoroughly.

-

Perform ultrasound-assisted extraction (UAE) for 30 minutes at 40 kHz.[10]

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

Re-dissolve the residue in a known volume of methanol (e.g., 1 mL).

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample into the HPLC-DAD system.

-

Create a standard curve using a series of known concentrations of the this compound standard.

-

Quantify this compound in the sample by comparing its peak area to the standard curve.[9]

Protocol for Identification of Candidate Biosynthetic Genes using RNA-Seq and WGCNA

Objective: To identify candidate genes, such as cytochrome P450s and methyltransferases, involved in this compound biosynthesis.

Materials:

-

Schisandra tissues with varying levels of this compound (e.g., high-producing roots vs. low-producing leaves)

-

RNA extraction kit

-

Next-generation sequencing (NGS) platform

-

Bioinformatics software for transcriptome assembly and analysis

-

WGCNA (Weighted Gene Co-expression Network Analysis) software package

Procedure:

-

Extract total RNA from the different plant tissues.

-

Prepare cDNA libraries and perform RNA sequencing using an NGS platform.

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Perform differential gene expression analysis between high and low this compound-producing tissues.

-

Use WGCNA to identify modules of co-expressed genes that are highly correlated with this compound content.[8]

-

Within the identified modules, annotate genes and prioritize candidates based on their predicted functions (e.g., cytochrome P450s, O-methyltransferases).

Protocol for Functional Characterization of Candidate Enzymes

Objective: To experimentally validate the function of a candidate enzyme (e.g., a cytochrome P450) in the this compound pathway.

Materials:

-

cDNA from a high this compound-producing tissue

-

Expression vector (e.g., for yeast or E. coli)

-

Competent yeast or E. coli cells

-

Putative substrate (e.g., a proposed intermediate in the pathway)

-

Microsome isolation buffer

-

NADPH

-

LC-MS/MS system

Procedure:

-

Amplify the full-length coding sequence of the candidate gene from cDNA.

-

Clone the gene into an appropriate expression vector.

-

Transform the expression construct into the host organism (e.g., yeast).

-

Induce protein expression.

-

Isolate microsomes containing the expressed enzyme.

-

Incubate the microsomes with the putative substrate and NADPH.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by LC-MS/MS to identify the formation of the expected product.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a typical experimental workflow for gene discovery.

References

- 1. impact.ornl.gov [impact.ornl.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 5. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 135095-46-4 | XG172895 | Biosynth [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]

Gomisin U: A Technical Guide to Solubility, Stability, and Biological Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin U, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, is a subject of growing interest within the scientific community due to its potential therapeutic properties. As a member of the lignan family of polyphenols, it shares characteristics that suggest a range of biological activities. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound. In the absence of specific published quantitative data for this compound, this guide also furnishes detailed, adaptable experimental protocols for researchers to determine these crucial parameters. Furthermore, this document explores the known signaling pathways modulated by closely related Schisandra lignans, offering insights into the potential mechanisms of action for this compound.

Solubility Data

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, qualitative information and data from commercial suppliers indicate its solubility profile.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | ChemFaces[1], ChemicalBook[2][3] |

| Chloroform | Soluble | ChemFaces[1], ChemicalBook[2] |

| Dichloromethane | Soluble | ChemFaces[1], ChemicalBook[2] |

| Ethyl Acetate | Soluble | ChemFaces[1], ChemicalBook[2] |

| Acetone | Soluble | ChemFaces[1], ChemicalBook[2] |

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but specific concentrations (e.g., mg/mL) are not specified in the cited sources.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following equilibrium solubility method can be employed.

Objective: To determine the saturation solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., DMSO, ethanol, methanol, water, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the collected supernatant at high speed to pellet any remaining undissolved solid.

-

Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A standard calibration curve of this compound of known concentrations should be prepared and run alongside the samples for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Workflow for Solubility Determination

Stability Data

Table 2: General Stability Profile of this compound

| Condition | Stability Information |

| Storage (Solid) | Stable for up to 24 months at 2-8°C when stored in a tightly sealed vial.[1] For longer-term storage, -20°C is recommended. |

| Storage (In Solution) | Stock solutions in DMSO can be stored at -20°C for up to two weeks.[1] |

| pH | Incompatible with strong acids and alkalis.[1] Specific pH-rate profiles are not documented. |

| Light | As with many polyphenolic compounds, protection from light is generally recommended to prevent photodegradation. |

| Oxidation | Incompatible with strong oxidizing agents.[1] |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following protocols are based on general guidelines for pharmaceutical stability testing.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a photodiode array (PDA) detector and preferably coupled to a mass spectrometer (LC-MS)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

General Procedure:

-

Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC or LC-MS method to quantify the remaining this compound and to profile the degradation products.

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with an appropriate concentration of HCl (e.g., 0.1 M to 1 M) at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the drug solution with an appropriate concentration of NaOH (e.g., 0.1 M to 1 M) at room temperature.

-

Oxidation: Treat the drug solution with a solution of H₂O₂ (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose a solution and solid sample of this compound to elevated temperatures (e.g., 60-80°C) in a temperature-controlled oven.

-

Photostability: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

Data Analysis:

-

Degradation Kinetics: If sufficient degradation is observed, the data can be used to determine the order of the degradation reaction (e.g., zero-order, first-order) and to calculate the degradation rate constant (k) and half-life (t₁/₂) under each condition.[4][5][6][7][8]

-

Degradation Profile: The chromatograms from the stressed samples should be compared to those of an unstressed control to identify and quantify any degradation products. Mass spectrometry can be used to elucidate the structures of the major degradants.

Workflow for Forced Degradation Studies

Signaling Pathways

While specific signaling pathways for this compound have not yet been fully elucidated, extensive research on other Schisandra lignans provides a strong foundation for understanding its potential biological activities. Lignans are known to modulate a variety of signaling pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis.[9][10][11][12][13][14]

Key Signaling Pathways Modulated by Schisandra Lignans

-

NF-κB Signaling Pathway: Several Schisandra lignans have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.[11] By inhibiting NF-κB, these lignans can reduce the expression of pro-inflammatory cytokines.[11]

-

Nrf2/ARE Signaling Pathway: Lignans are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[10][15] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.

-

MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in regulating a wide range of cellular processes. Some Schisandra lignans can modulate these pathways to influence cell proliferation, differentiation, and apoptosis.[9][11] For instance, Gomisin N has been shown to be associated with the MAPK/ERK pathway in inhibiting melanogenesis.[16]

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and growth. Certain lignans can influence this pathway, which can have implications for their potential anti-cancer and neuroprotective effects.[17][18] Gomisin N's inhibitory effect on melanogenesis is also linked to the PI3K/Akt pathway.[16]

Diagram of a Representative Lignan-Modulated Signaling Pathway (NF-κB)

Diagram of a Representative Lignan-Modulated Signaling Pathway (Nrf2)

Conclusion

This compound holds promise as a bioactive compound, yet a comprehensive understanding of its physicochemical properties and specific biological mechanisms is still developing. This guide has summarized the currently available qualitative data on the solubility and stability of this compound and has provided detailed experimental protocols to enable researchers to generate the much-needed quantitative data. Furthermore, by examining the signaling pathways modulated by related Schisandra lignans, this document offers a valuable framework for future research into the therapeutic potential of this compound. Further investigation into these areas is crucial for advancing the development of this compound for potential pharmaceutical applications.

References

- 1. This compound | CAS:135095-46-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. R(+)-Gomisin M1 CAS#: 82467-50-3 [m.chemicalbook.com]

- 3. gomisin J CAS#: 66280-25-9 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. forced degradation study: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. spandidos-publications.com [spandidos-publications.com]

The Biological Activities of Gomisin Lignans: A Technical Overview for Researchers

Disclaimer: While the inquiry specifically requested information on Gomisin U, a thorough review of publicly available scientific literature reveals a significant scarcity of detailed biological activity data for this particular lignan. Therefore, this technical guide provides an in-depth overview of the known biological activities of other closely related and well-studied Gomisin lignans isolated from Schisandra chinensis. The data presented herein pertains to Gomisins A, D, G, J, L1, M2, and N, and should not be directly extrapolated to this compound without further experimental validation.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the Gomisin family of compounds.

Anticancer Activity

Several Gomisin lignans have demonstrated potent anticancer activities across a range of cancer cell lines. These effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.

Quantitative Data for Anticancer Activities of Gomisins

| Gomisin | Cancer Cell Line | Activity | Measurement | Result | Citation |

| Gomisin A | Ovarian Cancer (SKOV3, A2780) | Enhanced Paclitaxel Cytotoxicity | MTT Assay | Combination of Gomisin A and Paclitaxel significantly inhibited cell proliferation compared to Paclitaxel alone. | [1][2] |

| Gomisin A | HeLa | Inhibition of Cell Proliferation | Dose-dependent study | Significantly inhibited cell proliferation after 72h treatment. | [3] |

| Gomisin D | Keratinocytes (HaCaT) | Photoprotective | Cell Viability Assay (CCK-8) | Pretreatment with 30 µM Gomisin D improved cell viability after UVA and UVB irradiation. | [4] |

| Gomisin J | Breast Cancer (MCF7, MDA-MB-231) | Cytotoxicity | Concentration-dependent study | Stronger cytotoxic effect on cancer cells than on normal MCF10A cells. | [5] |

| Gomisin J | Breast Cancer (MCF7, MDA-MB-231) | Inhibition of Proliferation | Concentration-dependent study | Suppressed proliferation at <10 µg/ml. | [5] |

| Gomisin L1 | Ovarian Cancer (A2780) | Cytotoxicity | IC50 | 21.92 ± 0.73 µM | [6][7][8] |

| Gomisin L1 | Ovarian Cancer (SKOV3) | Cytotoxicity | IC50 | 55.05 ± 4.55 µM | [6][7][8] |

| Gomisin M2 | Breast Cancer Stem Cells | Inhibition of Proliferation | In vivo (Zebrafish xenograft) | Significantly suppressed the proliferation of MDA-MB-231 and HCC1806 xenografts. | [9] |

| Gomisin N | Liver Cancer (HepG2, HCCLM3) | Reduction in Cell Viability | In vitro assays | Reduced cell viability and triggered apoptosis. | [10] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay): Human ovarian cancer cells (SKOV3 and A2780) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of Gomisin A and/or Paclitaxel for 48 hours. MTT solution (5 mg/mL) was then added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability.[1][2]

Wound Healing Assay: SKOV3 and A2780 cells were grown to confluence in 6-well plates. A scratch was made in the cell monolayer using a sterile pipette tip. The cells were then treated with Gomisin A, and the rate of wound closure was monitored and photographed at different time points to assess cell migration.[1]

Animal Xenograft Model: Female BALB/c nude mice were subcutaneously injected with A2780 ovarian cancer cells. When tumors reached a palpable size, mice were randomly assigned to treatment groups: control, Gomisin A, Paclitaxel, or a combination of Gomisin A and Paclitaxel. Tumor volume and body weight were measured regularly throughout the treatment period.[1][2]

Signaling Pathways in Anticancer Activity

Gomisin A has been shown to enhance the antitumor effect of paclitaxel by suppressing oxidative stress and inducing G2/M phase cell cycle arrest. This is potentially mediated through the downregulation of cyclin-dependent kinase 4 (CDK4) and cyclin B1.

Caption: Gomisin A enhances paclitaxel's anticancer effect.

Neuroprotective Effects

Gomisin N has been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease.

Signaling Pathways in Neuroprotection

Gomisin N is proposed to exert neuroprotective effects by targeting GSK3β and activating the Nrf2 signaling pathway, which in turn combats oxidative stress.[11]

Caption: Gomisin N neuroprotective signaling pathway.

Anti-inflammatory Activity

Gomisins J and N have demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways.

Quantitative Data for Anti-inflammatory Activities of Gomisins

| Gomisin | Cell Line | Activity | Measurement | Result | Citation |

| Gomisin J | Murine Macrophages (RAW 264.7) | Inhibition of NO Production | Griess Assay | Reduced nitric oxide (NO) production in LPS-stimulated cells. | [12] |

| Gomisin N | Murine Macrophages (RAW 264.7) | Inhibition of NO Production | Griess Assay | Reduced nitric oxide (NO) production in LPS-stimulated cells. | [12][13] |

| Gomisin N | Rat Hepatocytes | Inhibition of iNOS expression | Western Blot/mRNA analysis | Reduced iNOS protein and mRNA levels. | [13] |

Key Experimental Protocols

Nitric Oxide (NO) Production Assay: RAW 264.7 murine macrophage cells were pre-treated with Gomisin J or N for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.[12]

Western Blot Analysis for iNOS: Primary cultured rat hepatocytes were treated with interleukin-1β in the presence or absence of Gomisin N. Cell lysates were then subjected to SDS-PAGE, and proteins were transferred to a PVDF membrane. The membrane was probed with a primary antibody against inducible nitric oxide synthase (iNOS), followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.[13]

Signaling Pathways in Anti-inflammatory Activity

Gomisin N suppresses the expression of the iNOS gene in hepatocytes by inhibiting the activation of the transcription factors NF-κB and C/EBPβ.

Caption: Gomisin N anti-inflammatory mechanism.

Other Biological Activities

Anti-melanogenic Activity

Gomisin N has been shown to inhibit melanogenesis by regulating the PI3K/Akt and MAPK/ERK signaling pathways in melanocytes.[14] High-dose treatment (30 µM) of Gomisin N significantly enhanced the phosphorylation of both Akt and ERK.[14]

Anti-obesity Effects

Gomisin N has been found to ameliorate lipid accumulation and induce a brown fat-like phenotype in 3T3-L1 adipocytes, suggesting its potential in combating obesity. This effect is mediated through the activation of AMP-activated protein kinase (AMPK).[15]

Muscle Strength Improvement

Gomisin G has been reported to improve muscle strength by enhancing mitochondrial biogenesis and function in a mouse model of disuse muscle atrophy. This is achieved through the Sirt1/PGC-1α signaling pathway.[16]

Anti-HIV Activity

Gomisin M1 has been identified as a potent anti-HIV agent with an EC50 of <0.65 μM in H9 T cell lines.[17]

This guide provides a summary of the current understanding of the biological activities of various Gomisin lignans. The diverse pharmacological effects of these compounds highlight their potential for further investigation and development as therapeutic agents for a range of diseases. It is important to reiterate that further research is needed to elucidate the specific biological activities of this compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study of the photo-protective and anti-melanogenic properties of gomisin D, J and O - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]

- 9. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Gomisin U for Novel Researchers

A Literature Review on the Lignan from Schisandra sphenanthera

Introduction

Gomisin U is a dibenzocyclooctadiene lignan, a class of natural compounds isolated from the fruits of Schisandra sphenanthera. This plant has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Lignans from Schisandra species, collectively known as schisandra lignans, have garnered significant attention from the scientific community for their diverse and potent pharmacological activities. These activities include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. While extensive research has been conducted on several gomisins, such as Gomisin A, J, and N, the available scientific literature specifically detailing the bioactivities, mechanisms of action, and experimental protocols for this compound is notably limited. This review aims to consolidate the currently available information on this compound and provide a foundation for future research by drawing parallels with more extensively studied related compounds. A derivative, benzoylthis compound, has also been identified, indicating the potential for structural diversity and varied biological effects within this specific subgroup of lignans[1].

Pharmacological Activities: An Overview

While specific quantitative data for this compound is scarce, the general pharmacological profile of gomisins suggests potential therapeutic applications. The broader class of gomisins has been shown to possess a range of biological activities.

Anti-Cancer Potential